rel-(3R,4R)-3-Methylpiperidine-4-carboxylic acid hydrochloride
Description
Properties
Molecular Formula |
C7H14ClNO2 |
|---|---|
Molecular Weight |
179.64 g/mol |
IUPAC Name |
(3R,4R)-3-methylpiperidine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-5-4-8-3-2-6(5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6+;/m0./s1 |
InChI Key |
IFRKXMIEHXHLNL-RIHPBJNCSA-N |
Isomeric SMILES |
C[C@H]1CNCC[C@H]1C(=O)O.Cl |
Canonical SMILES |
CC1CNCCC1C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis from 3-Methyl-4-oxo-piperidine Derivatives
One common approach begins from racemic or enantiomerically enriched 3-methyl-4-oxo-piperidine derivatives, which are converted into the hydrochloride salt of the target compound.
- Step 1: Starting with racemic 3-methyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester dissolved in anhydrous dichloromethane at 0°C.
- Step 2: Slow addition of ethanolic hydrogen chloride to the solution, followed by stirring at room temperature (approx. 25°C) for 3 hours.
- Step 3: Evaporation of the reaction mixture yields racemic 3-methyl-piperidin-4-one hydrochloride, used directly in subsequent steps without purification.
This method is reported with complete consumption of the starting material confirmed by thin-layer chromatography (TLC), indicating high conversion efficiency.
Chiral Resolution and Salt Formation
The hydrochloride salt form is often prepared by treating the free base with hydrochloric acid in ethanol or similar solvents, which enhances solubility and stability.
- The chiral purity is maintained or enhanced by using chiral acids or selective crystallization techniques.
- The hydrochloride salt formation is typically carried out at low temperatures (0–25°C) to control reaction kinetics and impurity formation.
Multi-Step Synthetic Route via Piperidine Propanenitrile Intermediates
According to patent literature, an improved process involves the synthesis of related piperidine derivatives with functionalized side chains, which are then converted to the target compound.
- Key steps include:
- Reaction of 1-benzyl-N,4-dimethylpiperidin-3-amine with substituted pyrrolo[2,3-d]pyrimidine derivatives in the presence of bases.
- Debenzylation under mild conditions (25–30°C) to minimize dihydro impurity formation.
- Deprotection and subsequent reaction with 2-cyanoacetyl derivatives to yield β-oxo-piperidine propanenitrile intermediates.
- Final acid treatment to form hydrochloride or other acid addition salts.
This process is optimized for higher yield and reduced reaction time, with impurities controlled to less than 0.15% in the final active pharmaceutical ingredient (API).
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Product Form | Notes |
|---|---|---|---|---|---|
| 1. Direct hydrochloride formation | Racemic 3-methyl-4-oxo-piperidine tert-butyl ester | Ethanolic HCl | 0°C to 25°C, 3 h stirring | 3-methyl-piperidin-4-one hydrochloride | Crude product used in next step; high conversion |
| 2. Chiral salt formation | Free base of 3-methylpiperidine-4-carboxylic acid | HCl in ethanol or suitable solvent | 0–25°C | Hydrochloride salt | Enhances stability and solubility; chiral purity control |
| 3. Multi-step synthesis via propanenitrile intermediates | 1-benzyl-N,4-dimethylpiperidin-3-amine and pyrrolo[2,3-d]pyrimidine derivatives | Bases, debenzylating agents, chiral acids | Mild temperatures (25–30°C) | Acid addition salts including hydrochloride | Optimized for yield and impurity control; suitable for API production |
Research Findings and Analytical Notes
- The debenzylation step in the multi-step synthesis is critical; mild room temperature conditions prevent formation of dihydro impurities, ensuring purity of the final hydrochloride salt.
- The use of ethanolic hydrogen chloride in the direct hydrochloride formation method allows for efficient conversion with minimal side reactions.
- Chiral resolution and salt formation steps are important for obtaining the (3R,4R) stereoisomer with high enantiomeric excess, crucial for pharmaceutical applications.
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxylic acid group undergoes nucleophilic acyl substitution under standard conditions. Key reactions include:
-
Mechanism : The carboxylic acid is activated via protonation (acid catalysis) or coupling reagents (e.g., EDC), facilitating nucleophilic attack by alcohols or amines.
-
Applications : Ester derivatives enhance lipid solubility for drug delivery, while amides serve as intermediates in peptidomimetics .
Reduction and Oxidation
The carboxylic acid group is reduced to primary alcohols, and the piperidine ring participates in redox reactions:
-
Steric Effects : The methyl group at C3 influences reaction rates, with slower reduction kinetics compared to unsubstituted analogs.
-
Oxidation Pathway : Selective oxidation of the piperidine ring’s α-C–H bond forms a ketone, critical for synthesizing bioactive intermediates .
Salt Formation and Acid-Base Reactions
The hydrochloride salt undergoes pH-dependent equilibria:
| Reaction Type | Conditions/Reagents | Product | pKa | References |
|---|---|---|---|---|
| Deprotonation | NaOH (aq.) | Free base: (3R,4R)-3-methylpiperidine-4-carboxylic acid | 9.2 (amine) | |
| Complexation | Metal salts (e.g., Cu²⁺) | Chelated complexes | — |
-
pKa Values : The amine (pKa ~9.2) and carboxylic acid (pKa ~2.8) enable zwitterion formation in neutral aqueous solutions .
-
Metal Binding : The deprotonated amine and carboxylate groups coordinate transition metals, forming stable complexes.
Hydrolysis and Stability
The hydrochloride salt exhibits stability in aqueous solutions but undergoes hydrolysis under extreme conditions:
| Condition | Reaction | Half-Life (25°C) | Degradation Product | References |
|---|---|---|---|---|
| Acidic (pH <2) | Amine protonation | Stable | — | |
| Alkaline (pH >10) | Ester/amide hydrolysis | 12 hours | Carboxylic acid derivatives |
-
Degradation Pathways : Base-catalyzed hydrolysis cleaves ester or amide bonds, regenerating the parent carboxylic acid.
Stereochemical Considerations
The (3R,4R) configuration impacts reaction outcomes:
Scientific Research Applications
Pharmaceutical Applications
-
Opioid Analgesics :
- The compound serves as a precursor in the synthesis of opioid analgesics. Its structural similarity to known opioids allows it to be modified into potent analgesic agents. Research indicates that derivatives of piperidine compounds exhibit significant affinity for μ-opioid receptors, which are pivotal in pain modulation .
-
Protein Kinase Inhibition :
- rel-(3R,4R)-3-Methylpiperidine-4-carboxylic acid hydrochloride has been explored for its potential as an inhibitor of protein kinases such as Janus Kinase 3 (JAK3). This inhibition is significant for therapeutic strategies against autoimmune diseases and certain cancers. Studies demonstrate that compounds derived from this piperidine scaffold can effectively inhibit JAK3, thereby providing a basis for developing immunosuppressive therapies .
Research Findings and Case Studies
Toxicological Profile
While this compound exhibits promising therapeutic potential, it is essential to consider its toxicological profile. The compound has been classified under various hazard categories, indicating potential risks such as acute toxicity and skin irritation . Safety assessments are crucial for any pharmaceutical application to ensure patient safety.
Mechanism of Action
The mechanism of action of rel-(3R,4R)-3-Methylpiperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural analogs differ primarily in substituent groups on the piperidine ring, which significantly influence their chemical and biological profiles. Key examples include:
Key Observations :
- Hydrochloride salts (e.g., target compound and ) generally exhibit higher aqueous solubility compared to free bases .
- Fluorine substituents () enhance metabolic stability and lipophilicity, critical for blood-brain barrier penetration .
- Carboxylic acid vs. ester groups : The target compound’s free carboxylic acid (unlike esters in ) may facilitate ionic interactions in biological systems but reduce cell permeability compared to esters .
Physicochemical Properties
Comparative data highlight substituent-driven differences:
Notes:
Pharmacological Potential
- Fluorinated Analogs (): Fluorine’s electronegativity enhances binding affinity to targets like dopamine transporters, as seen in (±)-threo-4-Fluoromethylphenidate HCl, a stimulant .
- Aryl-Substituted Derivatives (): Bulky aromatic groups (e.g., 2,5-dichlorophenyl in ) may improve selectivity for specific receptors but reduce solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
